molecular formula C31H45O6- B1259934 globostellatate D(1-)

globostellatate D(1-)

Cat. No.: B1259934
M. Wt: 513.7 g/mol
InChI Key: SZHMATBACCQYNZ-LMRICTRBSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Globostellatate D(1-) is an oxo monocarboxylic acid anion obtained by the deprotonation of the carboxy group of globostellatic acid D. It is a conjugate base of a globostellatic acid D.

Scientific Research Applications

Cytotoxic Properties

Globostellatate D(1-) and related compounds, identified as isomalabaricane triterpenes, have been isolated from marine sponges like Stelletta globostellata and Rhabdastrella globostellata. These compounds, including globostellatic acids A-D, exhibit notable cytotoxic properties. They have shown significant activity against cancer cell lines, such as P-388 murine leukemia cells, with IC50 values ranging from 0.1 to 0.46 microgram/mL, indicating their potential as anticancer agents (Ryu, Matsunaga, & Fusetani, 1996). Additional studies have discovered new isomalabaricane triterpenes, including globostellatic acid congeners, exhibiting selective cytotoxicity toward specific cancer cell lines like mouse lymphoma cell line L5178Y (Fouad et al., 2006).

Anti-Proliferative Activity

Globostellatic acid X methyl esters, derived from similar marine sponges, have shown significant anti-proliferative activity against human umbilical vein endothelial cells (HUVECs). These compounds, particularly those with specific geometries, inhibit proliferation of HUVECs and exhibit selective activity compared to other cell lines. They also demonstrate inhibition of tubular formation and migration of HUVECs, indicating their potential use in anti-angiogenic therapies (Aoki et al., 2007).

Properties

Molecular Formula

C31H45O6-

Molecular Weight

513.7 g/mol

IUPAC Name

(3Z,3aS,5aR,6R,7R,9aR,9bS)-7-hydroxy-3-[(3E,5E,7E)-10-hydroxy-9-methoxy-6,10-dimethylundeca-3,5,7-trien-2-ylidene]-3a,6,9a-trimethyl-2-oxo-1,4,5,5a,7,8,9,9b-octahydrocyclopenta[a]naphthalene-6-carboxylate

InChI

InChI=1S/C31H46O6/c1-19(12-13-25(37-8)28(3,4)36)10-9-11-20(2)26-21(32)18-23-29(5)17-15-24(33)31(7,27(34)35)22(29)14-16-30(23,26)6/h9-13,22-25,33,36H,14-18H2,1-8H3,(H,34,35)/p-1/b11-9+,13-12+,19-10+,26-20+/t22-,23+,24-,25?,29+,30+,31-/m1/s1

InChI Key

SZHMATBACCQYNZ-LMRICTRBSA-M

Isomeric SMILES

C/C(=C\C=C\C(=C\1/C(=O)C[C@@H]2[C@@]1(CC[C@@H]3[C@@]2(CC[C@H]([C@]3(C)C(=O)[O-])O)C)C)\C)/C=C/C(C(C)(C)O)OC

Canonical SMILES

CC(=CC=CC(=C1C(=O)CC2C1(CCC3C2(CCC(C3(C)C(=O)[O-])O)C)C)C)C=CC(C(C)(C)O)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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